REACTION_SMILES
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[C:1]([CH:2]=[CH2:3])(=[O:4])[O:5][CH3:6].[CH3:17][C:18]#[N:19].[CH3:7][O:8][c:9]1[cH:10][cH:11][c:12]([NH2:13])[cH:14][cH:15]1.[ClH:16]>>[C:1]([CH:2]([CH2:3][c:12]1[cH:11][cH:10][c:9]([O:8][CH3:7])[cH:15][cH:14]1)[Cl:16])(=[O:4])[O:5][CH3:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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COC(=O)C(Cl)Cc1ccc(OC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |